Cas no 1181409-05-1 (4-Methoxy-3-(pyridin-4-yl)benzoic acid)

4-Methoxy-3-(pyridin-4-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-(pyridin-4-yl)benzoic acid
-
- インチ: 1S/C13H11NO3/c1-17-12-3-2-10(13(15)16)8-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16)
- InChIKey: QWOXIZQYLNLHAM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C(=O)O)=CC=1C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.4
4-Methoxy-3-(pyridin-4-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015000752-1g |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 1g |
$1475.10 | 2023-09-04 | |
Alichem | A015000752-250mg |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A015000752-500mg |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 500mg |
$863.90 | 2023-09-04 |
4-Methoxy-3-(pyridin-4-yl)benzoic acid 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-Methoxy-3-(pyridin-4-yl)benzoic acidに関する追加情報
Introduction to 4-Methoxy-3-(pyridin-4-yl)benzoic acid (CAS No: 1181409-05-1)
4-Methoxy-3-(pyridin-4-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1181409-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its structural integration of a methoxy group and a pyridine moiety at the 4-position and 3-position, respectively. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzoic acid core is well-documented for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. The introduction of a methoxy group at the para position enhances the lipophilicity and metabolic stability of the molecule, while the pyridin-4-yl substituent introduces hydrogen bonding capabilities and potential interactions with biological targets. This combination of structural elements positions 4-Methoxy-3-(pyridin-4-yl)benzoic acid as an intriguing scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The pyridine moiety in 4-Methoxy-3-(pyridin-4-yl)benzoic acid has been shown to interact with enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases. For instance, studies have highlighted its potential role in modulating the activity of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The presence of both hydrophilic and hydrophobic regions in this compound allows for favorable solubility profiles, making it suitable for oral administration and efficient absorption in biological systems.
Moreover, the methoxy group on the benzoic acid ring contributes to the compound's stability under various physiological conditions, reducing degradation rates and improving bioavailability. This stability is particularly crucial in drug development, where long-term efficacy and safety are paramount. Additionally, the 3-(pyridin-4-yl) substitution enhances binding affinity to certain biological targets by forming hydrogen bonds or participating in π-stacking interactions. These characteristics make 4-Methoxy-3-(pyridin-4-yl)benzoic acid a versatile intermediate for synthesizing more complex derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-Methoxy-3-(pyridin-4-yl)benzoic acid with target proteins using molecular docking simulations. These studies have revealed potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related pathways. By modulating the activity of these enzymes, this compound may offer therapeutic benefits in conditions like arthritis or cardiovascular diseases. Furthermore, its ability to cross cell membranes due to its optimized lipophilicity makes it an attractive candidate for intracellular signaling pathway modulation.
The pharmaceutical industry has increasingly focused on identifying natural product-inspired scaffolds that can be modified to enhance drug-like properties. 4-Methoxy-3-(pyridin-4-yl)benzoic acid fits well within this paradigm, as it combines elements from both synthetic chemistry and natural product analogs. Its structural framework allows for easy derivatization through functional group transformations such as halogenation, alkylation, or amidation, enabling the creation of libraries of compounds for high-throughput screening.
In clinical trials conducted so far, derivatives of benzoic acid with similar structural motifs have demonstrated promising results in treating chronic inflammatory diseases. While 4-Methoxy-3-(pyridin-4-yl)benzoic acid itself may not have been directly tested in humans yet, preclinical studies suggest its potential as an anti-inflammatory agent with reduced side effects compared to existing treatments. The compound's ability to inhibit pro-inflammatory cytokine production while maintaining immunomodulatory functions makes it a valuable candidate for further investigation.
The synthesis of 4-Methoxy-3-(pyridin-4-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyridines and methoxystyrenes followed by oxidation steps to introduce the carboxylic acid functionality. Advances in green chemistry have also led to more sustainable methods for producing this compound using catalytic systems that minimize waste generation.
Future research directions may explore the use of 4-Methoxy-3-(pyridin-4-y]benzoic acid as a prodrug or a lead compound for structure-based drug design. Its dual functionality allows it to serve as a platform for creating molecules that can be activated or modified within biological systems, offering new strategies for targeted therapy. Additionally, its potential applications in nanomedicine have not been fully explored; encapsulating this compound within nanoparticles could enhance its delivery efficiency to specific tissues or organs.
The growing body of evidence supporting the pharmacological potential of 4-Methoxy-3-(pyridin[...]
1181409-05-1 (4-Methoxy-3-(pyridin-4-yl)benzoic acid) 関連製品
- 1373029-16-3(tert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)
- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)
- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)




